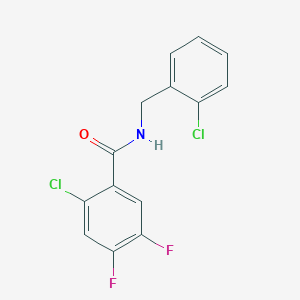

2-chloro-N-(2-chlorobenzyl)-4,5-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-chloro-N-(2-chlorobenzyl)-4,5-difluorobenzamide" is part of a class of chemicals that often finds utility in various industrial applications due to their unique chemical properties. Compounds like these are synthesized through complex chemical reactions and have distinct physical and chemical properties that make them of interest in research, particularly in synthetic and medicinal chemistry.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including the introduction of fluorinated groups or chlorinated substituents to alter the molecule's properties. For instance, the monofluoromethylation of N-heterocyclic compounds is a relevant process that modifies the properties of molecules for synthetic medical chemistry applications (Moskalik, 2023). Such methodologies might be relevant to the synthesis of the target compound by introducing fluorinated groups to achieve desired physiochemical characteristics.

Molecular Structure Analysis

The molecular structure of organic compounds, especially those involving halogen interactions, is crucial in determining their reactivity and applications. Studies like the one on cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids provide insights into halogen...halogen interactions, which are significant in understanding the structural aspects of chloro- and fluorobenzamides (Tothadi et al., 2013).

Chemical Reactions and PropertiesChlorophenols and their derivatives, as discussed in the context of municipal solid waste incineration, show the complexity of reactions involving chlorinated compounds (Peng et al., 2016). These studies shed light on the reactivity of chlorinated compounds, which could be extrapolated to understand the chemical reactions and stability of "2-chloro-N-(2-chlorobenzyl)-4,5-difluorobenzamide."

Physical Properties Analysis

Research on the adsorption behavior and mechanism of perfluorinated compounds on various adsorbents highlights the significance of physical interactions between such compounds and other materials, indicating their potential environmental behavior and treatment (Du et al., 2014).

Chemical Properties Analysis

The study of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids provides a comprehensive look at the chemical properties of fluorinated compounds, including their environmental persistence and potential risks (Wang et al., 2013). This research is pertinent in understanding the chemical behavior of fluorinated benzamides in environmental and biological systems.

Scientific Research Applications

Iron-Catalyzed Fluorination

A study by Groendyke, AbuSalim, and Cook (2016) describes a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing the functional group tolerance and broad substrate scope without the use of noble metals. This research could imply the potential for developing novel fluorination strategies for compounds like "2-chloro-N-(2-chlorobenzyl)-4,5-difluorobenzamide" (Groendyke, AbuSalim, & Cook, 2016).

Electrochemical Analysis of Benzoxazole Compounds

Zeybek et al. (2009) investigated the electrochemical behaviors of N-substituted benzoxazole compounds, which could suggest methodologies for analyzing the electrochemical properties of "2-chloro-N-(2-chlorobenzyl)-4,5-difluorobenzamide" and related compounds, potentially contributing to their characterization and application in electronic materials or sensors (Zeybek et al., 2009).

Palladium-Catalyzed Difluoromethylation

Research by Feng et al. (2017) on the palladium-catalyzed difluoromethylation of arenes could offer insights into methodologies for introducing difluoromethyl groups into aromatic compounds like "2-chloro-N-(2-chlorobenzyl)-4,5-difluorobenzamide," expanding its potential applications in pharmaceuticals, agrochemicals, and materials science (Feng et al., 2017).

Synthesis and Characterization of Non-Peptide Small Molecular Antagonists

A study by Bi (2015) on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives highlights the pharmaceutical relevance of benzamide derivatives, suggesting potential avenues for the development of "2-chloro-N-(2-chlorobenzyl)-4,5-difluorobenzamide" as a therapeutic agent (Bi, 2015).

Environmental Applications

Guo et al. (2004) examined the adsorption, desorption, and mobility of fomesafen, a compound with structural elements similar to "2-chloro-N-(2-chlorobenzyl)-4,5-difluorobenzamide," in Chinese soils. This study suggests the environmental behavior of such compounds can be crucial for assessing their impact and fate in agricultural settings (Guo et al., 2004).

properties

IUPAC Name |

2-chloro-N-[(2-chlorophenyl)methyl]-4,5-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F2NO/c15-10-4-2-1-3-8(10)7-19-14(20)9-5-12(17)13(18)6-11(9)16/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQNVHAOXMPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC(=C(C=C2Cl)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)

![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)

![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)

![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)

![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)